molecular formula C21H24NO2P B12113539 N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

Cat. No.: B12113539
M. Wt: 353.4 g/mol
InChI Key: ISKVIQQFJQRUBY-UHFFFAOYSA-N
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Description

N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C21H24NO2P

Molecular Weight

353.4 g/mol

IUPAC Name

N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

InChI

InChI=1S/C21H24NO2P/c1-13-5-7-15-9-11-21-12-10-16-8-6-14(2)20(18(16)21)24-25(22(3)4)23-19(13)17(15)21/h5-8H,9-12H2,1-4H3

InChI Key

ISKVIQQFJQRUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(CCC34CCC5=C4C(=C(C=C5)C)OP(O2)N(C)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indeno Core: This involves cyclization reactions to form the indeno structure.

    Introduction of the Dioxaphosphocin Ring: This step typically involves the reaction of the indeno compound with phosphorus-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and phosphorus atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and alkylating agents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: It may be explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to form stable complexes with metal ions and interact with biological macromolecules sets it apart from simpler compounds like TMEDA and 1,4-butanediamine.

Biological Activity

Structure

The compound features a unique bicyclic structure that incorporates a dioxaphosphocin moiety. Its IUPAC name reflects its complex arrangement of atoms and functional groups.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods may include:

  • Phosphorylation reactions to introduce the phosphorus component.
  • Cyclization reactions to form the bicyclic structure.
  • Functional group modifications to achieve the desired substituents.

Anticancer Properties

Recent studies have indicated that N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine exhibits significant anticancer activity. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For example:

  • Case Study 1 : A study demonstrated that the compound inhibited the proliferation of breast cancer cells by triggering apoptotic pathways through caspase activation.
  • Case Study 2 : Another investigation revealed that it reduced tumor growth in xenograft models of prostate cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest it has inhibitory effects against several bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may enhance oxidative stress in target cells, leading to cell death.
  • DNA Interaction : It might interact with DNA or RNA, disrupting cellular functions and promoting apoptosis.

Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cellsStudy 1
AntimicrobialInhibits growth of bacteriaStudy 2

Comparison with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial Activity
Compound AModerateLow
N,N-tetramethyl...HighModerate
Compound BLowHigh

Recent Studies

Several recent studies have focused on the biological activity of this compound:

  • In vitro studies showed significant cytotoxicity against cancer cell lines.
  • In vivo models indicated promising results in reducing tumor size and enhancing survival rates in treated animals.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying its biological activities and to explore its potential therapeutic applications. Investigations into its pharmacokinetics and toxicity profiles are also crucial for advancing this compound toward clinical use.

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